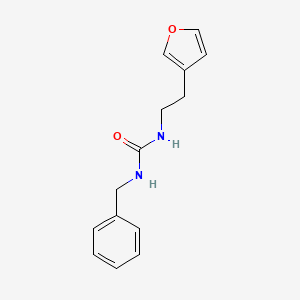
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide, also known as BPN-15606, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. BPN-15606 is a selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
Mécanisme D'action
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide is a selective inhibitor of the PDE4D enzyme, which is responsible for the breakdown of cAMP in the body. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates various signaling pathways in the body. These signaling pathways play a crucial role in regulating inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in animal models, which provides a wealth of data for researchers to work with. However, this compound also has some limitations for lab experiments. It has a short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels. In addition, this compound has not yet been tested in human clinical trials, which limits its potential applications in the clinic.
Orientations Futures
There are several future directions for the study of N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of PDE4D. Another area of research is the study of this compound in human clinical trials to determine its safety and efficacy in treating various diseases. In addition, this compound could be used as a tool compound to study the role of cAMP signaling pathways in various biological processes. Overall, the study of this compound has the potential to lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The second step involves the reaction of 4-chloro-3-nitrobenzoyl chloride with N-benzyl-3-aminobenzoic acid to form this compound, which is the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis, Alzheimer's disease, and cancer, and has shown promising results in reducing inflammation, preventing neuronal damage, and inhibiting tumor growth.
Propriétés
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-17-11-8-15(12-18(17)23-20(26)13-4-2-1-3-5-13)22-19(25)14-6-9-16(10-7-14)24(27)28/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOAITWWDZAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)
![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)


![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)

